molecular formula C11H20N2O B13149534 N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide

N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13149534
M. Wt: 196.29 g/mol
InChI Key: MVJGSSXCYSYPIC-UHFFFAOYSA-N
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Description

N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol It is characterized by the presence of an azepane ring, a cyclopropane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of azepane derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the use of azepane-3-methanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring may play a crucial role in its binding affinity and specificity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is unique due to its combination of an azepane ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(10-4-5-10)13-8-9-3-1-2-6-12-7-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

MVJGSSXCYSYPIC-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)CNC(=O)C2CC2

Origin of Product

United States

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